molecular formula C7H13N5 B13945520 1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine

1-(1-Methyl-1H-1,2,4-triazol-5-yl)piperazine

Cat. No.: B13945520
M. Wt: 167.21 g/mol
InChI Key: CLWWIEXQQAUKEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is a compound that belongs to the class of piperazine derivatives, which are known for their diverse biological activities. This compound features a piperazine ring substituted with a 1-methyl-1H-1,2,4-triazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored for its efficiency and high yield. The reaction conditions generally include the use of copper (I) catalysts, such as copper (I) bromide or copper (I) sulfate, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce the corresponding amines .

Scientific Research Applications

PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its anticancer properties and potential use in drug development.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- involves its interaction with various molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biological pathways, leading to the antimicrobial, antiviral, and anticancer effects observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PIPERAZINE, 1-(1-METHYL-1H-1,2,4-TRIAZOL-5-YL)- is unique due to its combination of the piperazine and triazole moieties, which confer enhanced biological activity and stability. This makes it a valuable compound for further research and development in various fields .

Properties

Molecular Formula

C7H13N5

Molecular Weight

167.21 g/mol

IUPAC Name

1-(2-methyl-1,2,4-triazol-3-yl)piperazine

InChI

InChI=1S/C7H13N5/c1-11-7(9-6-10-11)12-4-2-8-3-5-12/h6,8H,2-5H2,1H3

InChI Key

CLWWIEXQQAUKEW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)N2CCNCC2

Origin of Product

United States

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